Cas no 2090-82-6 (Phenolphthaleindiphosphate)

Phenolphthaleindiphosphate structure
Productnaam:Phenolphthaleindiphosphate
Phenolphthaleindiphosphate Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenolphthalein diphosphate
- [4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate
- PHENOLPHTHALEIN DIPHOSPHATE TETRASODIUM SALT
- (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis[dihydrogen(phosphate)]
- (Parent)
- EINECS 218-241-7
- Phenolphthalein phosphate
- Phenolphthaleindiphosphate (6CI)
- Phenolphthalein, bis(dihydrogen phosphate) (7CI,8CI)
- 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-
- (4-(3-OXO-1-(4-PHOSPHONOOXYPHENYL)-2-BENZOFURAN-1-YL)PHENYL) DIHYDROGEN PHOSPHATE
- 3,3-BIS(4-(PHOSPHONOOXY)PHENYL)-1(3H)-ISOBENZOFURANONE
- (E)-(4,4-Dibromobuta-1,3-dienyl)benzene
- 1(3H)-Isobenzofuranone, 3,3-bis(4-(phosphonooxy)phenyl)-
- UNII-YHR6QWU6MK
- 2090-82-6
- (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene)bis(dihydrogenphosphate)
- (4-{3-oxo-1-[4-(phosphonooxy)phenyl]-1,3-dihydro-2-benzofuran-1-yl}phenoxy)phosphonic acid
- YHR6QWU6MK
- (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate)
- SCHEMBL2540464
- DTXSID6062171
- DTXCID5036397
- phenolphthalein diphosphate, tetrasodium salt
- WMDDNKROYKCDJC-UHFFFAOYSA-N
- 218-241-7
- Phenolphthaleindiphosphate
-
- MDL: MFCD00066370
- Inchi: 1S/C20H16O10P2/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)28-20)14-7-11-16(12-8-14)29-32(26,27)30-31(23,24)25/h1-12,21H,(H,26,27)(H2,23,24,25)
- InChI-sleutel: WMDDNKROYKCDJC-UHFFFAOYSA-N
- LACHT: O=C1OC(C2=CC=C(OP(O)(O)=O)C=C2)(C3=CC=C(OP(O)(O)=O)C=C3)C4=C1C=CC=C4
Berekende eigenschappen
- Exacte massa: 478.02200
- Monoisotopische massa: 478.022
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 6
- Complexiteit: 731
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- XLogP3: nothing
- Topologisch pooloppervlak: 160A^2
Experimentele eigenschappen
- Kleur/vorm: Light yellow crystalline powder
- Dichtheid: 1.671
- Smeltpunt: 198 ºC
- Kookpunt: 762.1 °C at 760 mmHg
- Vlampunt: 414.7 °C
- Waterverdelingscoëfficiënt: Negligible
- PSA: 179.44000
- LogboekP: 3.09190
- Oplosbaarheid: Slightly soluble in water
Phenolphthaleindiphosphate Beveiligingsinformatie
- WGK Duitsland:3
- Code gevarencategorie: S24/25: prevent skin and eye contact.
- Veiligheidsinstructies: S24/25
-
Identificatie van gevaarlijk materiaal:
- Veiligheidstermijn:S24/25
- Opslagvoorwaarde:−20°C
Phenolphthaleindiphosphate Douanegegevens
- HS-CODE:29322985
Phenolphthaleindiphosphate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | P229550-1g |
Phenolphthaleindiphosphate |
2090-82-6 | 1g |
$ 215.00 | 2022-06-03 | ||
TRC | P229550-2.5g |
Phenolphthaleindiphosphate |
2090-82-6 | 2.5g |
$ 325.00 | 2022-06-03 | ||
TRC | P229550-5g |
Phenolphthaleindiphosphate |
2090-82-6 | 5g |
$ 705.00 | 2022-06-03 |
Phenolphthaleindiphosphate Gerelateerde literatuur
-
Pallavi Chandwadkar,Hari Sharan Misra,Celin Acharya Metallomics 2018 10 1078
-
Naoko Tanaka,Zulfiqar Hasan,Aloysius F. Hartog,Teunie van Herk,Ron Wever Org. Biomol. Chem. 2003 1 2833
-
M. A. Desai,P. Vadgama Analyst 1991 116 1113
2090-82-6 (Phenolphthaleindiphosphate) Gerelateerde producten
- 2172212-23-4(2-(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}ethoxy)acetic acid)
- 2248295-38-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-2-fluoropyridine-4-carboxylate)
- 1361595-48-3(3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinic acid)
- 873893-96-0((S)-1-(Naphthalen-1-yl)propan-1-amine hydrochloride)
- 14047-28-0((R)-(+)-9-(2-Hydroxypropyl)adenine)
- 894059-22-4(2-{6-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-1-(4-methoxyphenyl)ethan-1-one)
- 104483-05-8(4'-Isobutyl-2,2-dibromopropiophenone)
- 1060817-38-0(2-Ethylpyrimidine-5-carbonitrile)
- 46124-27-0(4-Chlorobenzyl carbamimidothioate)
- 657-47-6(3-Fluorobenzenesulfonic acid)
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
